Diphenyl(2-(triethoxysilyl)ethyl)phosphine
Overview
Description
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is an organophosphorus compound with the molecular formula C20H29O3PSi. It is a versatile compound used in various fields of chemistry, particularly in organometallic chemistry and materials science. The compound is characterized by the presence of a phosphine group attached to a triethoxysilyl group via an ethyl linker, making it a valuable ligand in coordination chemistry .
Mechanism of Action
Target of Action
Diphenyl(2-(triethoxysilyl)ethyl)phosphine, also known as 2-(DIPHENYLPHOSPHINO)ETHYLTRIETHOXYSILANE, is a complex organophosphorus compound. It’s known that organophosphorus compounds often interact with a variety of biological targets, including enzymes and receptors, where they can act as inhibitors or activators .
Mode of Action
It’s known that the compound can undergo reactions with other substances such as boron trifluoride etherate . The reaction results in the synthesis of diphenyl [2- (trifluorosilyl)ethyl]phosphine oxide . The absence of P=O→Si interaction in the resulting compound is due to the formation of a complex with BF3 by the phosphoryl oxygen .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C . This suggests that the compound’s stability and efficacy could be affected by changes in temperature and atmospheric conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl(2-(triethoxysilyl)ethyl)phosphine can be synthesized through the reaction of diphenylphosphine with 2-(triethoxysilyl)ethyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine group .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The compound is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Diphenyl(2-(triethoxysilyl)ethyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The triethoxysilyl group can undergo substitution reactions with nucleophiles.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Coordination: Transition metals like palladium and platinum are used to form coordination complexes.
Major Products Formed
Phosphine Oxide: Formed through oxidation of the phosphine group.
Substituted Silanes: Formed through substitution reactions at the triethoxysilyl group.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Diphenyl(2-(triethoxysilyl)ethyl)phosphine has several scientific research applications:
Organometallic Chemistry: Used as a ligand to form metal complexes, which are studied for their catalytic properties.
Materials Science: Incorporated into hybrid materials and coatings due to its ability to form strong bonds with both organic and inorganic components.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical processes
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphine: Lacks the triethoxysilyl group, making it less versatile in materials science applications.
Triethoxysilane: Lacks the phosphine group, limiting its use in coordination chemistry.
Triphenylphosphine: Similar in structure but lacks the ethyl linker and triethoxysilyl group, affecting its reactivity and applications.
Uniqueness
Diphenyl(2-(triethoxysilyl)ethyl)phosphine is unique due to its dual functionality, combining the properties of both phosphine and silane groups. This allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in both academic research and industrial processes .
Properties
IUPAC Name |
diphenyl(2-triethoxysilylethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29O3PSi/c1-4-21-25(22-5-2,23-6-3)18-17-24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6,17-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXCYTXLQJWQFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCP(C1=CC=CC=C1)C2=CC=CC=C2)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29O3PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066386 | |
Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18586-39-5 | |
Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18586-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phosphine, diphenyl(2-(triethoxysilyl)ethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018586395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phosphine, diphenyl[2-(triethoxysilyl)ethyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9066386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diphenyl[2-(triethoxysilyl)ethyl]phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.555 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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